molecular formula C13H14O B1624105 Tricyclo[8.2.1.03,8]trideca-3,5,7-trien-13-one CAS No. 54962-18-4

Tricyclo[8.2.1.03,8]trideca-3,5,7-trien-13-one

Cat. No. B1624105
Key on ui cas rn: 54962-18-4
M. Wt: 186.25 g/mol
InChI Key: CMCAOQYLMULHEZ-UHFFFAOYSA-N
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Patent
US07365196B2

Procedure details

1-Tricyclo[8.2.1.03,8]trideca-3(8),4,6-trien-13-ylidene-pyrrolidinium bromide (225 mg, 0.70 mmol) was dissolved in water (5 mL) and 2 M aqueous HCl (5 mL) was added. The mixture was heated at reflux for 16 h, cooled and extracted into DCM. The organic extracts were concentrated to give tricyclo[8.2.1.03,8]trideca-3(8),4,6-trien-13-one (130 mg) as a white crystalline solid. 1H NMR (CDCl3, 360 MHz) δ 7.19 (4 H, s, aromatic), 2.99-2.86 (4 H, m, benzylic), 2.61-2.57 (2 H, m, bridgehead H), 1.90-1.80 (2 H, m), 1.33-1.26 (2 H, m).
Name
1-Tricyclo[8.2.1.03,8]trideca-3(8),4,6-trien-13-ylidene-pyrrolidinium bromide
Quantity
225 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br-].[CH:2]12[C:14](=[N+]3CCCC3)[CH:11]([CH2:12][CH2:13]1)[CH2:10][C:9]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH2:3]2.Cl.[OH2:21]>>[CH:2]12[C:14](=[O:21])[CH:11]([CH2:12][CH2:13]1)[CH2:10][C:9]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH2:3]2 |f:0.1|

Inputs

Step One
Name
1-Tricyclo[8.2.1.03,8]trideca-3(8),4,6-trien-13-ylidene-pyrrolidinium bromide
Quantity
225 mg
Type
reactant
Smiles
[Br-].C12CC=3C=CC=CC3CC(CC1)C2=[N+]2CCCC2
Name
Quantity
5 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16 h
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
extracted into DCM
CONCENTRATION
Type
CONCENTRATION
Details
The organic extracts were concentrated

Outcomes

Product
Name
Type
product
Smiles
C12CC=3C=CC=CC3CC(CC1)C2=O
Measurements
Type Value Analysis
AMOUNT: MASS 130 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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